![molecular formula C27H30N4O7S B2821898 N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide CAS No. 896681-60-0](/img/structure/B2821898.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide is a useful research compound. Its molecular formula is C27H30N4O7S and its molecular weight is 554.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Facile Synthesis Techniques : Research on quinazoline derivatives, such as the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, demonstrates advanced synthetic methodologies that could be applied to similar compounds for creating potential pharmacological agents or research tools (J. Chern et al., 1988).
Biological Activity
- Antitumor Activity : Novel 3-benzyl-substituted-4(3H)-quinazolinones have shown significant in vitro antitumor activity, suggesting that similar structural analogs could be explored for their potential anticancer properties (Ibrahim A. Al-Suwaidan et al., 2016).
- Bioactivity Against Agricultural Pests : Arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone have exhibited excellent activity against Ralstonia solanacearum and Gibberella zeae, surpassing commercial bactericides and fungicides, which indicates their potential application in agriculture (Zhigang Zeng et al., 2016).
Molecular Docking and Design
- Molecular Docking Studies : The molecular docking methodology applied to some 3-benzyl-4(3H)quinazolinone analogues against ATP binding sites of EGFR-TK and B-RAF kinase demonstrates the potential of such compounds in targeted cancer therapies, particularly in inhibiting growth through specific molecular targets (Ibrahim A. Al-Suwaidan et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O7S/c1-2-3-8-28-25(33)14-39-27-30-19-12-23-22(37-16-38-23)11-18(19)26(34)31(27)9-4-5-24(32)29-13-17-6-7-20-21(10-17)36-15-35-20/h6-7,10-12H,2-5,8-9,13-16H2,1H3,(H,28,33)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHUKGRKRUGOKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[(butylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
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